2-Ethylisonicotinic acid

Descripción

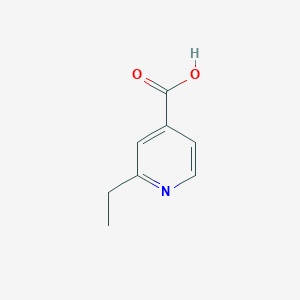

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQSPCQYCXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435857 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-96-3 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylisonicotinic Acid and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the 2-Ethylisonicotinic acid scaffold have been documented for decades, providing a foundational understanding of pyridine (B92270) ring chemistry.

A well-established method for constructing the 2-ethylpyridine (B127773) core involves the condensation of ethyl propionyl-pyruvate. acs.org This β-keto ester serves as a key building block. In a reaction analogous to the Guareschi-Thorpe reaction, this intermediate can be cyclized to form a pyridine ring. researchgate.netresearchgate.net For instance, a procedure involves reacting a ketone with ethyl oxalate (B1200264) to produce a pyruvate (B1213749) derivative. google.com This is followed by condensation with a compound containing an active methylene (B1212753) group (like cyanoacetamide) and ammonia (B1221849), which acts as the nitrogen source for the pyridine ring. The resulting substituted 2-pyridone can then be converted to the corresponding chloro-derivative, which is subsequently dehalogenated and hydrolyzed to yield the target 2-alkyl-isonicotinic acid. google.com

A specific example involves the reaction of methyl n-butyl ketone and ethyl oxalate to form ethyl valerylpyruvate, a higher analog of ethyl propionyl-pyruvate. google.com This intermediate is then cyclized and processed to yield the final acid.

Table 1: Example of a Multi-Step Synthesis via Pyruvate Condensation

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl-n-butylketone, Ethyl oxalate | Sodium ethoxide in absolute alcohol | Ethyl valerylpyruvate |

| 2 | Ethyl valerylpyruvate, Ammonia | - | 2-Pyridone-6-n-butyl-4-carboxylic acid |

| 3 | 2-Pyridone derivative | Phosphorus oxychloride (POCl₃) | Ethyl 2-chloro-6-n-butyl isonicotinate (B8489971) |

| 4 | Chloro-ester derivative | Hydrogen, Palladium catalyst | Ethyl 2-n-butyl isonicotinate |

This table illustrates an analogous synthesis for a 2-alkyl-isonicotinic acid, demonstrating the general pathway.

Another fundamental approach is the synthesis and subsequent conversion of isonicotinonitriles (4-cyanopyridines). The nitrile group serves as a precursor to the carboxylic acid or other derivatives like thioamides. The conversion of the nitrile to a carboxylic acid is typically achieved through acid or base-catalyzed hydrolysis.

A prominent derivative, 2-ethylisonicotinic thioamide (Ethionamide), is synthesized from the corresponding nitrile. core.ac.uk The process involves reacting 2-ethylisonicotinonitrile (B75280) with hydrogen sulfide (B99878) in the presence of a base, such as ammonia in methanol, to produce the thioamide. vdoc.pub The starting nitrile itself can be prepared from the corresponding this compound by converting the acid to an amide, followed by dehydration. google.com

Table 2: Conversion of Isonicotinonitrile Derivatives

| Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|

| 2-Ethylisonicotinonitrile | H₂S, NH₃/Methanol | 2-Ethylisonicotinic thioamide | Synthesis of Thioamide |

| 2-Ethylisonicotinamide | P₂O₅, Heat | 2-Ethylisonicotinonitrile | Nitrile Formation |

Directly alkylating the pyridine ring to introduce the ethyl group at the C-2 position is challenging due to the electron-deficient nature of the heterocycle. gcwgandhinagar.com Standard electrophilic substitution reactions like Friedel-Crafts alkylation are generally ineffective on the unmodified pyridine ring. gcwgandhinagar.comyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs electrophiles to the C-3 position. gcwgandhinagar.com

To overcome this, several strategies have been developed:

Metalation: Pyridine can be deprotonated at the C-2 position using strong bases like organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-pyridyllithium (B95717) intermediate can then react with an electrophile, such as ethyl iodide, to introduce the ethyl group. youtube.com

N-Oxide Chemistry: The pyridine ring can be activated towards electrophilic substitution by converting it to a pyridine-N-oxide. This modification increases electron density at the C-2 and C-4 positions. gcwgandhinagar.com However, subsequent removal of the N-oxide is required.

Radical Alkylation: The Minisci reaction allows for the alkylation of electron-deficient heterocycles using alkyl radicals. These radicals can be generated from carboxylic acids via oxidative decarboxylation with reagents like silver nitrate (B79036) and ammonium (B1175870) persulfate. nih.gov While this method can be effective, controlling regioselectivity between the C-2 and C-4 positions can be an issue without the use of blocking groups. nih.gov

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of "green" methodologies, which focus on increasing efficiency, reducing waste, and using less hazardous materials. nih.govacs.org

Key principles of green chemistry applicable to this compound synthesis include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org For example, using transition-metal catalysts for C-H activation and alkylation offers a more atom-economical alternative to classical metalation routes that require stoichiometric amounts of strong bases. beilstein-journals.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The Guareschi-Thorpe reaction, which builds the pyridine ring from simple precursors like a ketone, an oxalate ester, and a cyano-compound, is an example of a more atom-economical route compared to syntheses requiring extensive use of protecting groups. researchgate.netresearchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a core goal. nih.gov This could involve using water as a solvent, which can enhance the rate of certain cycloaddition reactions, or employing safer reagents like dimethyl carbonate. rsc.orgrsc.org The use of enzymatic processes, which operate in water at mild temperatures, represents an ideal green approach, avoiding the need for protecting groups and harsh conditions. acs.org

Reduction of Derivatives: Avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, simplifies processes and reduces waste. acs.org The development of highly regioselective catalytic methods for direct C-H functionalization aims to eliminate the need for such groups. nih.govbeilstein-journals.org

A practical example of a greener, scalable synthesis is the use of the Guareschi–Thorpe reaction to build the isonicotinic acid core, which avoids a Negishi coupling that involved problematic metal waste streams. researchgate.net

Synthesis of Key Intermediates for this compound Derivatives

Ethyl Propionyl-Pyruvate: This diketo-ester is a central precursor for the condensation synthesis route. acs.org It is typically prepared through a Claisen condensation between a ketone (e.g., 3-pentanone) and an oxalate ester (e.g., diethyl oxalate) in the presence of a strong base like sodium ethoxide.

2-Alkyl-6-hydroxy-4-pyridinecarboxylic acid (2-Pyridone): This is the initial heterocyclic product formed in the Guareschi-Thorpe condensation of a β-keto ester with cyanoacetamide. researchgate.net This intermediate is pivotal as it contains the complete carbon-nitrogen backbone of the final product. Subsequent chemical transformations are required to remove the 6-hydroxy (pyridone) functionality and convert the 4-carboxy group if it is initially formed as a nitrile or ester.

2-Ethylisonicotinonitrile: As a direct precursor to both the acid and the thioamide, the synthesis of this nitrile is critical. It can be formed from 2-ethylpicoline through ammoxidation or by dehydration of the corresponding amide.

In a large-scale synthesis of a related molecule, key intermediates were accessed from low-cost starting materials like acetone, diethyl oxalate, and cyanoacetamide, highlighting the importance of an economical route to these building blocks. researchgate.net

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of derivatization reactions. These modifications are performed either to facilitate analysis or to synthesize new chemical entities.

Common synthetic derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC), produces an amide. The synthesis of Ethionamide (B1671405) via the thioamide is a related transformation. vdoc.pub

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be easily converted to a variety of esters and amides.

For analytical purposes, derivatization is used to enhance the detectability of the molecule in techniques like liquid chromatography-mass spectrometry (LC-MS). A practical method involves reacting the carboxylic acid with a labeling reagent that has a permanently charged or easily ionizable group. nih.gov For example, 2-picolylamine (PA) can be coupled to a carboxylic acid in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. The resulting PA-derivative is highly responsive in positive-ion electrospray ionization (ESI), significantly lowering the limit of detection. nih.gov

Table 3: Derivatization Reagents for Carboxylic Acids and Their Applications

| Reagent | Coupling Agent(s) | Derivative Type | Application |

|---|---|---|---|

| 2-Picolylamine (PA) | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Amide with pyridyl group | Enhanced detection in LC-ESI-MS/MS (positive ion mode). nih.gov |

| 2-Hydrazinopyridine (HP) | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Hydrazide with pyridyl group | Enhanced detection in LC-ESI-MS/MS (positive ion mode). nih.gov |

| Thionyl Chloride (SOCl₂) | None | Acid Chloride | Intermediate for further synthesis (e.g., esters, amides). |

| Alcohols (R-OH) | Acid catalyst (e.g., H₂SO₄) | Ester | Synthetic modification. |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for modification through esterification and amidation reactions. These processes are fundamental in organic synthesis for converting carboxylic acids into more versatile functional groups.

Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgausetute.com.auchemistrysteps.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orglibretexts.org For alcohols that are sensitive to acidic conditions, an alternative method involves first converting the carboxylic acid to a more reactive acyl chloride, for instance by using thionyl chloride (SOCl₂), followed by reaction with the alcohol. chemistrysteps.comlibretexts.org

Amidation involves the coupling of this compound with an amine. Direct reaction is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. nih.gov Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed to facilitate the formation of the amide bond under mild conditions. nih.gov This method is effective even for less reactive, electron-deficient amines. nih.gov Another approach is the conversion of this compound to its acyl chloride, which then readily reacts with an amine to form the corresponding amide.

The synthesis of isonicotinic acid, 2-ethyl-, 2-isopropylhydrazide, a hydrazide derivative, is a specific example of an amidation reaction where this compound is reacted with 2-isopropylhydrazine. ontosight.ai

Table 1: General Schemes for Esterification and Amidation of this compound

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2-Ethylisonicotinate Ester |

| Esterification (via Acyl Chloride) | 1. This compound 2. Alcohol (R-OH) | 1. SOCl₂ 2. Base (e.g., Pyridine) | 2-Ethylisonicotinate Ester | | Amidation | this compound, Amine (R-NH₂) | Coupling agents (e.g., EDEC, HOBt) | 2-Ethylisonicotinamide Derivative |

Phosphorylation of Hydroxy Derivatives

The phosphorylation of hydroxy derivatives of this compound introduces a phosphate (B84403) ester group, which can significantly alter the molecule's biological and chemical properties. This process is crucial for creating analogues of naturally occurring phosphorylated compounds. core.ac.uk While direct phosphorylation of this compound is not applicable, its hydroxy derivatives can be readily phosphorylated.

The synthesis first requires the introduction of a hydroxyl group onto the pyridine ring or the ethyl side chain. Once a hydroxy derivative, such as 2-(1-hydroxyethyl)isonicotinic acid, is obtained, it can undergo phosphorylation. A common method for phosphorylation involves the use of a phosphorylating agent like diethyl chlorophosphate in the presence of a base. core.ac.uk This reaction leads to the formation of the corresponding phosphate ester. core.ac.uk The methodology is adaptable for creating both monophosphate and diphosphate (B83284) esters, depending on the substrate and reaction conditions. core.ac.uk

Table 2: General Scheme for Phosphorylation

| Substrate | Reagent | Product |

|---|---|---|

| Hydroxy derivative of this compound | Diethyl chlorophosphate | Phosphorylated this compound derivative |

Glycosylation Reactions

Glycosylation involves the attachment of a carbohydrate moiety to a molecule. thermofisher.com In the context of this compound, this modification can lead to the formation of glycosyl esters, which can enhance water solubility and influence interactions with biological systems. The process of glycosylation can be a critical quality attribute for certain biopharmaceutical products. americanpharmaceuticalreview.com

A general method for the glycosylation of carboxylic acids involves the use of an activated sugar donor. chemrxiv.org For instance, a fully unprotected allyl glycosyl sulfone can serve as a glycosyl donor under basic conditions and visible light irradiation at ambient temperature. chemrxiv.org This method is notable for its stereoconvergence and broad substrate scope. chemrxiv.org Another approach involves reacting the carboxylic acid with a protected glycosyl halide or acetate (B1210297) in the presence of a suitable promoter, such as a Lewis acid like tin(IV) chloride (SnCl₄), followed by deprotection of the sugar's hydroxyl groups. core.ac.ukmdpi.com The choice of method depends on the desired stereochemistry and the stability of the starting materials.

Table 3: General Scheme for Glycosylation of this compound

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Glycosyl Ester Formation | This compound, Activated Sugar Donor | Promoter (e.g., Lewis Acid), Deprotection steps if necessary | Glycosyl ester of this compound |

Synthesis of Acyl Analogs

The synthesis of acyl analogs of this compound involves modifications that retain the carbonyl group but alter the substituent attached to it. A key example is the synthesis of this compound thioamide.

One documented process for preparing this compound thioamide starts from an ester of isonicotinic acid. google.com The synthesis proceeds through several steps:

Radical Ethylation: The isonicotinate ester is ethylated using dipropionyl peroxide, resulting in a mixture of 2-ethyl- and 3-ethylisonicotinic acid esters. google.com

Amidation and Dehydration: The ester mixture is treated with ammonia and a dehydrating agent to form a mixture of 2-ethyl-4-cyanopyridine and 3-ethyl-4-cyanopyridine. google.com

Selective Thioamidation: The mixture of cyanopyridines is treated with hydrogen sulfide. Due to differences in solubility, pure this compound thioamide selectively precipitates from the solution. google.com

This multi-step pathway demonstrates a method to introduce the thioamide functionality, an important structural motif in medicinal chemistry.

Novel Functionalization through Multi-step Synthesis

Novel functionalization of the this compound scaffold often requires multi-step synthetic sequences to build molecular complexity. libretexts.orgrsc.org These syntheses can be designed to introduce a variety of functional groups or to construct more complex heterocyclic systems fused to the pyridine ring.

An example of a multi-step synthesis is the preparation of this compound itself from simpler precursors, which can then be further functionalized. One historical synthesis involves the condensation of ethyl propionyl-pyruvate with phenylhydrazine. acs.org Another approach starts with the radical ethylation of an isonicotinate ester, as described in the synthesis of its thioamide analog. google.com

Once this compound is obtained, further functionalization can be achieved through a series of reactions. For instance, a halogen can be introduced onto the pyridine ring, which can then serve as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The conversion of a hydroxypyridine derivative to a chloropyridine using reagents like phosphorus oxychloride is a common strategy. archive.org These multi-step approaches, including one-pot reactions where multiple transformations occur in the same reaction vessel, are powerful tools for creating diverse libraries of this compound derivatives for various research applications. researchgate.netresearcher.life

Analytical Methodologies for 2 Ethylisonicotinic Acid Detection and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-ethylisonicotinic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. weebly.comresearchgate.net By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. weebly.com

¹H NMR spectra reveal the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR spectra provide information about the carbon skeleton of the molecule.

For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.com These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the ethyl group to the isonicotinic acid core. youtube.comcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 | ~165-170 |

| Pyridine (B92270) Ring (H3) | ~8.5 | ~150 |

| Pyridine Ring (H5) | ~7.8 | ~125 |

| Pyridine Ring (H6) | ~8.7 | ~152 |

| Ethyl Group (-CH₂) | ~2.8 | ~25 |

| Ethyl Group (-CH₃) | ~1.3 | ~14 |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nih.gov Soft ionization techniques like electrospray ionization (ESI) are often used to generate intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov Subsequent fragmentation of these ions, typically through collision-induced dissociation (CID), provides valuable structural information. nih.govuab.edu

The fragmentation pathways of this compound can be predicted based on the general fragmentation rules for carboxylic acids and pyridine derivatives. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO). libretexts.orgnih.gov

Electron Impact (EI) mass spectrometry is a "hard" ionization technique that subjects molecules to a high-energy electron beam, leading to extensive and reproducible fragmentation. wikipedia.orgcreative-proteomics.com This extensive fragmentation provides a characteristic "fingerprint" for a compound, which is highly useful for structural determination and identification. creative-proteomics.com

High-resolution EI-MS can determine the exact mass of the molecular ion and its fragments with high accuracy, which allows for the determination of the elemental composition of each ion. This is a significant advantage for confirming the identity of this compound and distinguishing it from isomers.

Table 2: Potential Fragment Ions of this compound in EI-MS

| m/z | Possible Fragment | Neutral Loss |

| 151 | [M]⁺ | - |

| 136 | [M - CH₃]⁺ | CH₃ |

| 122 | [M - C₂H₅]⁺ | C₂H₅ |

| 106 | [M - COOH]⁺ | COOH |

| 78 | [Pyridine]⁺ | C₂H₅COOH |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. scioninstruments.com For the analysis of this compound and related compounds like isonicotinic acid, reversed-phase HPLC is often employed. researchgate.netnih.govsielc.com

In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, typically a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid to control the pH, is optimized to achieve good separation. sielc.comscience.gov

UV detection is a common and effective method for detecting aromatic compounds like this compound. youtube.com The pyridine ring in the molecule absorbs UV light at specific wavelengths, and the absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification. youtube.com The wavelength of maximum UV absorbance for isonicotinic acid is around 270 nm, and a similar wavelength would be suitable for the detection of its ethyl derivative. nih.gov

Table 3: Example HPLC Method Parameters for Isonicotinic Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with acid |

| Detection | UV at ~270 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Source: Adapted from similar methods for isonicotinic acid analysis. nih.govsielc.com

Ion exclusion chromatography (IEC) is a specialized form of liquid chromatography that separates ionized compounds from non-ionized or weakly ionized compounds in solution. diduco.com This technique is particularly well-suited for the separation of organic acids. diduco.comshimadzu.com The separation mechanism is based on the Donnan exclusion principle, where charged analytes are repelled by the similarly charged functional groups of the stationary phase. diduco.com

For the analysis of this compound, a cation-exchange resin in the H⁺ form is typically used. nih.gov The eluent is often a dilute strong acid. diduco.com

Electroconductivity detection is a common detection method used in ion chromatography. diduco.com It measures the electrical conductivity of the eluent as it exits the column. When an analyte elutes, the conductivity of the solution changes, and this change is detected as a peak. This method is sensitive and suitable for the detection of ionic species like this compound. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Organic Acid Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar organic acids like this compound by GC can be challenging. Due to its carboxylic acid group and the nitrogen atom in the pyridine ring, this compound has a high polarity and low volatility, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis.

To overcome these limitations, a chemical modification step known as derivatization is typically employed. youtube.comsigmaaldrich.comresearchgate.net This process converts the polar functional groups into less polar and more volatile derivatives, making the compound more amenable to GC analysis. For a compound like this compound, the primary target for derivatization is the carboxylic acid group.

Common derivatization strategies for carboxylic acids include:

Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ester of this compound would be significantly more volatile and less polar.

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, for example, a methyl or ethyl ester. This can be achieved using various reagents and conditions. This derivatization also increases the volatility of the analyte.

Once derivatized, the sample can be introduced into the GC system. The separation occurs in a capillary column, and the retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification.

When GC is coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides a powerful tool for both quantification and structural confirmation. The mass spectrometer fragments the derivatized this compound molecules into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for the molecule, allowing for highly specific identification. For instance, a direct GC-MS method has been developed for the analysis of niacin (pyridine-3-carboxylic acid), a structurally related compound, without the need for derivatization, highlighting the potential for direct analysis under optimized conditions. mdpi.com

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification to increase volatility and reduce polarity. | Likely necessary for robust and sensitive GC analysis. Silylation or esterification of the carboxylic acid group is a probable approach. |

| GC Separation | Separation of the analyte from other components in a sample based on its physicochemical properties. | The choice of GC column and temperature program is critical for resolving the derivatized analyte from matrix components. |

| MS Detection | Provides mass-to-charge ratio information, leading to structural identification and quantification. | Offers high selectivity and sensitivity, allowing for confident identification of the this compound derivative. |

Strategies for Enhanced Sensitivity in Chromatography

Achieving high sensitivity is often a critical requirement in analytical chemistry, particularly when dealing with trace amounts of a substance in complex matrices. Several strategies can be employed to enhance the sensitivity of chromatographic methods for the analysis of this compound.

One of the most effective strategies is derivatization , as discussed in the previous section. Beyond improving volatility for GC analysis, derivatization can be used to introduce a functionality that provides a stronger response with a specific detector. For instance, derivatizing agents that incorporate electrophoric groups (e.g., fluorine atoms) can significantly enhance the response of an electron capture detector (ECD) in GC.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS) , which is another powerful technique for analyzing compounds like this compound, derivatization can also play a crucial role in enhancing sensitivity. Derivatization can be used to:

Improve Ionization Efficiency: By introducing a readily ionizable group, the efficiency of ion formation in the mass spectrometer's source (e.g., electrospray ionization - ESI) can be dramatically increased, leading to a stronger signal. For example, derivatization of hydroxysteroids with pyridine-carboxylate reagents has been shown to enhance detection in LC-ESI-MS. researchgate.net

Shift the Analyte into a Cleaner Region of the Spectrum: Derivatization increases the mass of the analyte, which can move its signal away from low-mass background interferences, thereby improving the signal-to-noise ratio.

Other strategies for enhancing sensitivity in chromatography that are applicable to this compound analysis include:

Optimization of Chromatographic Conditions: This involves the careful selection of the column, mobile phase (for LC) or carrier gas (for GC), and temperature gradients to achieve sharp, symmetrical peaks, which leads to better signal-to-noise ratios.

Advanced Injection Techniques: In GC, techniques like large-volume injection can be used to introduce more of the sample onto the column, thereby increasing the analyte signal.

Use of High-Sensitivity Detectors: Employing state-of-the-art mass spectrometers with high sensitivity and low noise characteristics is a direct way to improve detection limits.

| Strategy | Mechanism of Sensitivity Enhancement |

| Derivatization | Improves volatility, chromatographic behavior, and/or detector response. |

| Chromatographic Optimization | Produces sharper, more intense peaks, improving the signal-to-noise ratio. |

| Advanced Injection Techniques | Increases the amount of analyte introduced into the analytical system. |

| High-Sensitivity Detectors | Provides a stronger signal for a given amount of analyte and reduces background noise. |

Metabolomic Profiling in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. These studies provide a snapshot of the physiological state of an organism. Pyridine and its derivatives are known to be involved in various metabolic processes. nih.gov

The presence and concentration of this compound in biological systems can be investigated using metabolomic profiling techniques. These approaches typically utilize high-resolution analytical platforms like GC-MS and LC-MS to simultaneously measure a large number of metabolites.

In a typical metabolomics workflow for the analysis of a biological sample (e.g., urine, plasma, or tissue extract), this compound, along with a multitude of other metabolites, would be extracted and then analyzed.

For GC-MS-based metabolomics , samples are derivatized (commonly via methoximation followed by silylation) to make the metabolites volatile before injection into the GC-MS system. youtube.com The resulting data consists of a complex chromatogram with numerous peaks, each corresponding to a different metabolite. The identification of this compound would be based on its retention time and the unique fragmentation pattern of its derivative in the mass spectrometer.

For LC-MS-based metabolomics , derivatization is not always necessary, and the separation is based on the compound's interaction with the column and the mobile phase. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the detected ions, which greatly aids in the identification of unknown compounds, including potentially this compound.

While specific metabolomics studies focusing on this compound are not widely reported, the methodologies are in place to include it in broader profiling studies. The Human Metabolome Database (HMDB), a comprehensive resource of small molecule metabolites found in the human body, contains information on many pyridine derivatives, although a specific entry for this compound is not present. hmdb.cahmdb.ca The study of pyridine derivatives in metabolomics is an active area of research, for example, in understanding the metabolic impact of various compounds on biological systems. nih.govmdpi.comfrontiersin.org The detection and quantification of this compound in such studies could provide insights into its endogenous or exogenous origins and its potential biological roles.

| Metabolomics Platform | Sample Preparation | Identification of this compound |

| GC-MS | Extraction followed by derivatization (e.g., silylation). | Based on the retention time and mass spectrum of its volatile derivative. |

| LC-MS | Primarily extraction; derivatization is optional. | Based on its retention time and accurate mass measurement, which allows for the prediction of its elemental formula. |

Computational and Modeling Studies of 2 Ethylisonicotinic Acid and Analogues

Molecular Docking and Ligand-Fit Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govresearchgate.netnih.gov This analysis is crucial for understanding the structural basis of a ligand's biological activity.

Receptor-ligand docking simulations for 2-Ethylisonicotinic acid would involve preparing a 3D model of the compound and docking it into the active site of a specific biological target. The goal is to identify the most stable binding conformation, often quantified by a docking score or binding energy. For instance, in studies of similar compounds, molecular docking has been used to predict binding affinities and identify potential interactions with target enzymes. nih.govresearchgate.net The process involves defining a binding site on the receptor and allowing the ligand's conformational flexibility to find the best fit, a method that has been successfully applied to various analogues of nicotinic and isonicotinic acids. mdpi.comrsc.org

A hypothetical docking simulation of this compound against a target protein would yield results that could be tabulated to compare its binding affinity with that of known inhibitors or other analogues.

Table 1: Hypothetical Docking Simulation Results This table is for illustrative purposes only, as specific data for this compound was not available in the search results.

| Compound | Target Protein | Binding Energy (kcal/mol) | Number of H-Bonds |

|---|---|---|---|

| This compound | Example Target A | -7.5 | 2 |

| Isonicotinic acid | Example Target A | -6.8 | 3 |

| Known Inhibitor | Example Target A | -8.2 | 4 |

Following the simulation, the primary focus shifts to analyzing the binding mode. This involves identifying the specific amino acid residues in the receptor's active site that interact with the ligand. rsc.org Key interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with polar residues, while the ethyl group and pyridine (B92270) ring could engage in hydrophobic and π-π stacking interactions, respectively. Understanding these interactions is fundamental to explaining the compound's activity and provides a basis for rational drug design. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, complementing the static picture from molecular docking. mdpi.com An MD simulation calculates the motion of atoms over time, offering insights into the stability of the binding pose and the flexibility of the complex. mdpi.comnih.govnih.gov For a complex involving this compound, an MD simulation could track the stability of key hydrogen bonds identified in docking and reveal conformational changes in the protein upon ligand binding. mdpi.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability and flexibility of the system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model for analogues of this compound would be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their experimentally measured biological activities. researchgate.net

The resulting model, typically a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized compounds. mdpi.commdpi.com For example, a simplified, hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + C

This equation would suggest that activity increases with hydrophobicity (LogP) and the number of hydrogen bond donors, but decreases with molecular weight (MW). Such models are invaluable for prioritizing which new analogues to synthesize and test. nih.govresearchgate.net

Table 2: Descriptors Used in QSAR Analysis This table lists common descriptors and is for illustrative purposes.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Charge distribution in the molecule |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

Prediction of Biological Activity and Selectivity

The ultimate goal of these computational studies is to predict the biological activity and selectivity of novel compounds. By integrating the insights from molecular docking, MD simulations, and QSAR models, researchers can design new this compound analogues with potentially enhanced potency and better selectivity for their intended biological target over off-targets. nih.gov Docking and MD simulations can suggest specific structural modifications to improve binding affinity, while QSAR models can provide broader guidance on the physicochemical properties that correlate with desired activity. mdpi.commdpi.com This predictive power accelerates the drug discovery process, making it more efficient and cost-effective.

Emerging Research Directions and Future Perspectives

Development of Novel 2-Ethylisonicotinic Acid-Based Therapeutics

The foundational structure of this compound, an isomer of nicotinic acid, provides a versatile scaffold for the synthesis of new therapeutic agents. nih.gov The broader class of nicotinic acid and its derivatives has historically been a rich source for the development of drugs with a wide range of biological activities, including anticancer properties. researchtrends.net Research into derivatives of isonicotinic acid, a closely related compound, has demonstrated that modifications to the core structure can yield compounds with potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov

For instance, studies on isoniazid (B1672263) derivatives have shown that the introduction of different substituents on the aromatic ring is a critical determinant of their anticancer efficacy. nih.gov Specifically, the presence and position of hydroxyl groups on an associated benzene (B151609) ring have been found to play a significant role in the cytotoxic activity of these compounds. nih.gov This structure-activity relationship (SAR) analysis provides a valuable blueprint for the rational design of novel this compound-based therapeutics. By strategically modifying the this compound molecule, researchers can aim to enhance its interaction with biological targets, thereby improving its therapeutic index.

The potential applications of this compound derivatives are not limited to oncology. The parent compound, isonicotinic acid, is a cornerstone in the treatment of tuberculosis, with isoniazid being a first-line antitubercular drug. mdpi.com The development of novel derivatives of this compound could therefore also be explored for their potential against Mycobacterium tuberculosis, including drug-resistant strains.

Table 1: Investigational Isonicotinic Acid Derivatives and Their Therapeutic Potential

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Isoniazid Hydrazones | Cancer | Demonstrated potent cytotoxicity against human cancer cell lines; activity is dependent on the nature and position of substituents on the aromatic ring. nih.gov |

| Ru(II)Cp Complexes with Isonicotinic Acid-Based Ligands | Cancer | Exhibited moderate to high cytotoxic activity in several human cancer cell lines, providing a platform for the development of novel metal-based therapeutics. nih.gov |

| Isonicotinic Acid Hydrazide Derivatives | Tuberculosis | Synthesis of new derivatives aims to overcome resistance to isoniazid by modifying the parent structure. researchgate.net |

Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a formidable challenge in the treatment of numerous diseases, from bacterial infections to cancer. mdpi.com For therapeutics derived from this compound, proactive strategies to mitigate and overcome potential resistance mechanisms will be crucial for their long-term clinical success. Drawing parallels from the well-studied resistance mechanisms to isoniazid, a derivative of isonicotinic acid, can provide valuable insights. researchgate.net

One of the primary mechanisms of bacterial resistance is the active efflux of drugs from the cell by membrane-bound transporter proteins known as efflux pumps. nist.gov The development of efflux pump inhibitors (EPIs) that can be co-administered with a this compound-based therapeutic represents a promising strategy. nist.govmorressier.com EPIs work by blocking these pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy. rsc.org A variety of natural and synthetic compounds, including certain piperine (B192125) derivatives and peptidomimetic compounds, have shown potential as EPIs. nist.gov

Combination therapy, a cornerstone of modern medicine, is another key strategy to combat drug resistance. nih.gov By pairing a this compound derivative with another therapeutic agent that has a different mechanism of action, the likelihood of resistance developing simultaneously to both drugs is significantly reduced. nih.gov This approach can also lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. mdpi.com

Table 2: Potential Strategies to Overcome Resistance to this compound-Based Drugs

| Strategy | Mechanism of Action | Potential Application with this compound |

| Efflux Pump Inhibition | Blocks the active transport of the drug out of the target cell, increasing its intracellular concentration. nist.gov | Co-administration with an EPI could enhance the efficacy of a this compound therapeutic against resistant bacterial or cancer cells. |

| Combination Therapy | Utilizes two or more drugs with different mechanisms of action to reduce the probability of resistance and achieve synergistic effects. nih.gov | Pairing a this compound derivative with another antimicrobial or anticancer agent to target multiple cellular pathways. |

| Target Modification | Development of derivatives that can bind to mutated targets or inhibit alternative pathways. | Rational design of this compound analogs that can overcome resistance arising from mutations in the primary drug target. |

Integration with Microbiome Engineering for Biological Applications

The human microbiome, the vast community of microorganisms residing in and on our bodies, plays a pivotal role in health and disease. Microbiome engineering, which involves the targeted manipulation of these microbial communities, is a rapidly advancing field with immense therapeutic potential. nih.govnih.gov While direct research on the interaction between this compound and the gut microbiome is currently lacking, the chemical nature of this compound suggests intriguing possibilities for its integration with microbiome engineering strategies.

One avenue of exploration is the use of this compound or its derivatives as prebiotics. Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. nih.gov The metabolic fate of this compound in the gut and its potential to be metabolized by specific bacterial species could be investigated. If it is found to promote the growth of beneficial bacteria, it could be developed as a novel prebiotic to modulate the gut microbiota.

Another approach involves the use of engineered probiotics. In this strategy, beneficial bacteria are genetically modified to produce and deliver therapeutic molecules, such as derivatives of this compound, directly to the site of action in the gut. nih.gov This approach could enhance the local concentration of the therapeutic agent while minimizing systemic exposure and potential side effects. Furthermore, understanding the impact of this compound on the composition and function of the microbiome is essential, as this could have downstream effects on host physiology and the efficacy of the therapeutic.

Targeted Drug Delivery Systems Utilizing this compound Conjugates

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing toxicity. The carboxylic acid group of this compound provides a convenient handle for its conjugation to various targeting moieties and drug delivery systems.

One of the most promising approaches is the development of polymer-drug conjugates. In this strategy, the this compound derivative is covalently attached to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid. This conjugation can improve the drug's solubility, prolong its circulation time in the bloodstream, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the polymer can be decorated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy can further enhance the selective delivery of the this compound conjugate to the tumor site. The release of the active drug can be designed to occur under specific conditions found in the tumor microenvironment, such as lower pH or the presence of certain enzymes.

Advanced Analytical Techniques for In Vivo Studies

To fully understand the therapeutic potential and pharmacokinetic profile of this compound and its derivatives, the development of advanced analytical techniques for their in vivo detection and quantification is paramount. These methods need to be sensitive, specific, and capable of measuring the compound in complex biological matrices such as plasma, tissues, and urine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules in biological samples. nih.gov This method offers high sensitivity and selectivity, allowing for the accurate measurement of drug concentrations over a wide dynamic range. nih.gov The development of a robust LC-MS/MS method would be essential for preclinical and clinical pharmacokinetic studies of this compound-based therapeutics.

In addition to quantitative analysis, in vivo imaging techniques could provide valuable information on the biodistribution of this compound derivatives. Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be used to track the localization of radiolabeled compounds in the body over time. While these methods require the synthesis of a radiolabeled version of the drug, they offer non-invasive, whole-body imaging capabilities.

Another emerging area is the development of biosensors for the real-time, continuous monitoring of drug levels in vivo. These devices could provide unprecedented insights into the pharmacodynamics of this compound derivatives, enabling a more precise understanding of the relationship between drug concentration and therapeutic effect.

Q & A

Q. What are the established synthetic routes for 2-Ethylisonicotinic acid, and what factors influence the choice of method?

The primary synthesis involves ester exchange between isonicotinic acid and ethyl bromide, followed by hydrolysis . Key factors include reagent purity, solvent selection (e.g., ethanol or chloroform for solubility), and reaction time. Researchers should prioritize scalability and by-product minimization by optimizing molar ratios and temperature control. For reproducibility, document all parameters (e.g., reflux duration, catalyst use) and validate via spectroscopic characterization .

| Parameter | Typical Condition |

|---|---|

| Reagents | Isonicotinic acid, ethyl bromide |

| Solvent | Ethanol or chloroform |

| Reaction Temperature | 60–80°C (reflux) |

| Characterization | NMR, IR, mass spectrometry |

Q. What safety protocols are critical when handling this compound in laboratory settings?

While the compound has low toxicity, avoid contact with strong oxidizers and wear PPE (gloves, goggles). Store in airtight containers away from light. Include safety data in supplementary materials, referencing Material Safety Data Sheets (MSDS) and institutional guidelines .

Q. How should researchers characterize the purity of this compound, and what are common pitfalls?

Use high-resolution NMR (¹H/¹³C) to confirm structural integrity, and HPLC for purity assessment. Common pitfalls include residual solvent peaks (ensure thorough drying) and hygroscopicity effects. Cross-validate with melting point analysis (literature: ~150–155°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while reducing by-products?

Employ Design of Experiments (DoE) methodologies, varying independent variables (temperature, catalyst concentration) and analyzing responses via ANOVA. For example, a fractional factorial design can identify interactions between ethyl bromide stoichiometry and reaction time. Compare results with computational models (e.g., density functional theory for transition-state analysis) .

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound derivatives?

Conduct a systematic review of literature (e.g., Cochrane guidelines ), focusing on experimental variables (solvent, instrument calibration). Replicate conflicting studies under controlled conditions and perform meta-analysis to identify outliers. Use IUPAC-recommended referencing standards for NMR .

Q. How can computational chemistry predict the bioactivity or stability of this compound analogs?

Apply molecular docking to assess binding affinity with target proteins (e.g., mycobacterial enzymes for antitubercular studies). Validate predictions via synthesis and in vitro assays. Use QSAR models to correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with experimental stability data .

Q. What methodologies are recommended for analyzing degradation products of this compound under varying pH conditions?

Use accelerated stability testing (ICH guidelines ), with LC-MS/MS to identify degradation pathways. Compare kinetic profiles (Arrhenius plots) across pH 3–8. For mechanistic insights, isolate intermediates via preparative TLC and characterize via X-ray crystallography .

Methodological Guidelines

- Data Contradiction Analysis : Cross-reference raw data with peer-reviewed studies, emphasizing metadata (e.g., instrument settings, sample preparation). Apply the CROWN (Credibility, Replicability, Objectivity, Weight, Neutrality) framework .

- Systematic Reviews : Follow PRISMA guidelines for literature screening, using databases like PubMed and SciFinder. Extract data into standardized tables for comparative analysis .

- Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific supplementary data policies (e.g., Beilstein Journal guidelines for compound characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.